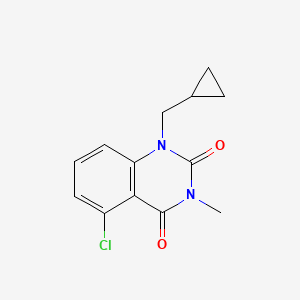

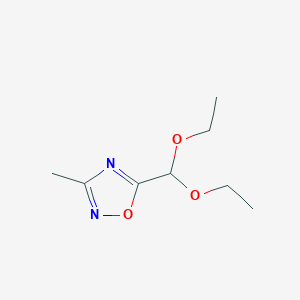

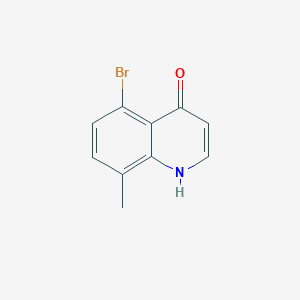

![molecular formula C21H19BrN2O4 B3009894 Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate CAS No. 383899-37-4](/img/structure/B3009894.png)

Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to various synthesized quinoline derivatives that have been studied for their fluorescent properties and potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate . This process likely involves nucleophilic substitution reactions where the amino group of the aminobenzoic acids attacks the electrophilic carbon of the chloroquinolines, leading to the formation of the quinoline-amino-benzoate structure. The specific compound may be synthesized through a similar pathway, with additional steps to introduce the bromo and acetyl groups.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate is not provided, related compounds have been characterized using techniques such as single-crystal X-ray crystallography . These studies reveal the spatial arrangement of atoms within the molecule and can provide insights into the intramolecular and intermolecular interactions that may influence the compound's properties and reactivity.

Chemical Reactions Analysis

The chemical reactions of similar compounds include intramolecular cyclization to form complex polycyclic structures when treated with concentrated sulfuric acid . Additionally, ethyl esters can be hydrolyzed under alkaline conditions to yield the corresponding carboxylic acids. The presence of a bromo substituent in the compound of interest suggests that it may also undergo further substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by the substituents on the quinoline ring. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and fluorescence properties . The ethyl ester group is likely to contribute to the compound's solubility in organic solvents, while the bromo group may increase its density and molecular weight. Theoretical studies, such as those involving FT-IR, FT-Raman, and molecular docking, can provide additional information on the stability, charge distribution, and potential biological interactions of these compounds .

科学的研究の応用

Synthesis and Characterization

- Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate and related compounds have been synthesized and characterized for potential antimicrobial activities. These compounds showed effectiveness against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Pharmacological Significance

- Similar compounds have demonstrated pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. The research involves synthesizing and characterizing these compounds, evaluating their pharmacological properties, and comparing them with standard drugs (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Molecular and Structural Analysis

- The molecular structure and hydrogen-bonded supramolecular structures of ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate have been analyzed, providing insights into their structural properties and potential interactions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Cytotoxic Evaluation

- Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate derivatives have been evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines, showing significant inhibitory effects (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Synthesis of Derivatives and Analogues

- Various derivatives of ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate have been synthesized, including those with fluorescent properties and potential applications in medicinal chemistry and organic synthesis (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).

Theoretical Studies and Computational Modeling

- Computational studies, including molecular docking and DFT analysis, have been conducted on ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate derivatives to understand their potential interactions and activities at the molecular level (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

特性

IUPAC Name |

ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O4/c1-3-28-21(27)14-4-7-16(8-5-14)23-20(26)12-24-13(2)10-19(25)17-11-15(22)6-9-18(17)24/h4-11H,3,12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSPDPMEDPDJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=O)C3=C2C=CC(=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

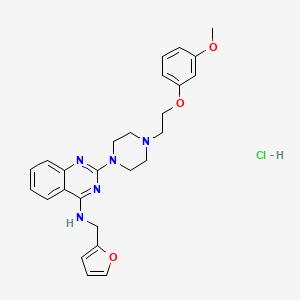

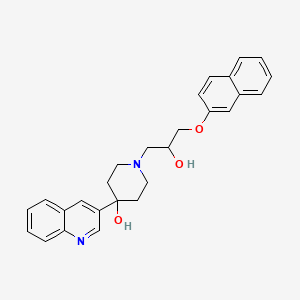

![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

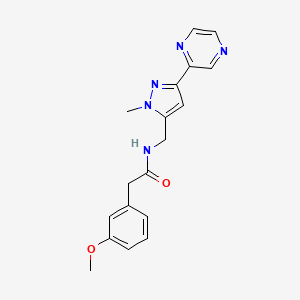

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)

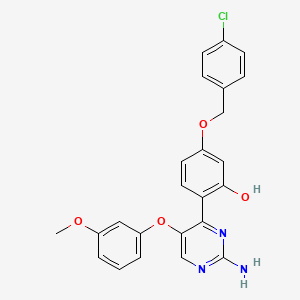

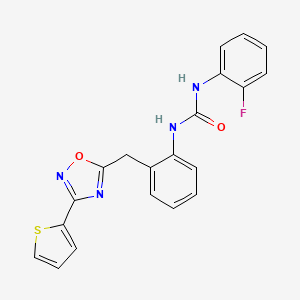

![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)

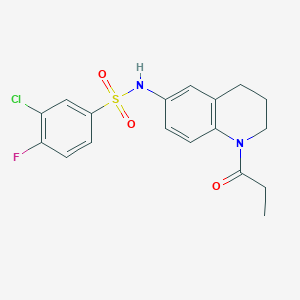

![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)